O-[2-(3-fluorophenyl)ethyl]hydroxylamine
Description
O-[2-(3-Fluorophenyl)ethyl]hydroxylamine is a hydroxylamine derivative featuring a 3-fluorophenyl group attached via an ethyl linker to the hydroxylamine (-O-NH₂) moiety. The 3-fluorophenyl group confers electronic and steric properties that influence reactivity, solubility, and biological activity. Hydroxylamine derivatives are often explored as enzyme inhibitors, bioisosteres, or intermediates in pharmaceutical synthesis .
Properties
IUPAC Name |
O-[2-(3-fluorophenyl)ethyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6H,4-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGYJTYKYFCFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459721 | |
| Record name | O-[2-(3-Fluorophenyl)ethyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863991-18-8 | |
| Record name | O-[2-(3-Fluorophenyl)ethyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-[2-(3-fluorophenyl)ethyl]hydroxylamine typically involves the reaction of 3-fluorophenylethylamine with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-[2-(3-fluorophenyl)ethyl]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry: O-[2-(3-fluorophenyl)ethyl]hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and as a reagent in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study the effects of hydroxylamine derivatives on biological systems
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of O-[2-(3-fluorophenyl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
O-((Ferrocenyl)(3-Fluorophenyl)methyl)hydroxylamine
- Structure: Combines a 3-fluorophenyl group with a ferrocenyl (organometallic) moiety.
- Acts as a pan-inhibitor of kynurenine pathway (KP) enzymes, with IC₅₀ values in the micromolar range .
- Synthesis : Prepared via Gabriel methodology using N-hydroxyphthalimide .
- Key Difference: The ferrocenyl group enhances metabolic stability but may increase molecular weight (MW: ~400 g/mol), reducing bioavailability compared to non-metallic analogs.
O-(2-(3,5-Difluorophenyl)-2-(pyridin-2-yl)ethyl)hydroxylamine (Compound 32)
- Structure : Features a 3,5-difluorophenyl group and a pyridinyl substituent.
- Properties :
- Designed for targeting the HBV RNase H enzyme.
- Improved binding affinity due to electron-withdrawing difluoro substituents.
- Synthesis: Involves α-bromination of 3,5-difluoroacetophenone followed by Delepine reaction and Mitsunobu coupling .
- Key Difference: The pyridinyl group enhances hydrogen-bonding interactions, improving target specificity compared to mono-fluorinated analogs.
O-[2-(2-Fluoroethoxy)ethyl]hydroxylamine Hydrochloride
- Structure : Contains a fluoroethoxyethyl chain.
- Properties: Molecular Formula: C₄H₁₀FNO₂; MW: 139.13 g/mol. Increased hydrophilicity due to the ethoxy linker, enhancing aqueous solubility.
- Applications : Used in radiopharmaceuticals and as a precursor for PET tracers .
- Key Difference : The fluoroethoxy group reduces lipophilicity (LogP: ~0.5), contrasting with the aromatic 3-fluorophenyl group in the target compound.
O-(2,2,2-Trifluoroethyl)hydroxylamine Hydrochloride
- Structure : Trifluoroethyl group attached to hydroxylamine.
- Properties: Molecular Formula: C₂H₅ClF₃NO; MW: 181.52 g/mol. High electronegativity of CF₃ group increases acidity (pKa ~6.5) and stability under acidic conditions.
- Synthesis : Prepared via nucleophilic substitution of trifluoroethyl halides with hydroxylamine .
- Key Difference : The trifluoroethyl group enhances electrophilicity, making it more reactive in nucleophilic additions compared to aryl-substituted hydroxylamines.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Bioisosteric Replacements: The 3-fluorophenyl group is often used as a bioisostere for phenolic or chlorophenyl groups to modulate metabolic stability and binding affinity .
- Synthetic Accessibility: Ethyl-linked hydroxylamines (e.g., this compound) are typically synthesized via Mitsunobu or Gabriel methodologies, with yields >70% .
- Biological Potency : Fluorine substitution at the meta position enhances enzyme inhibition by forming halogen bonds with catalytic residues .
Biological Activity
O-[2-(3-fluorophenyl)ethyl]hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in cancer progression and immune response. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H12FNO, with a molecular weight of approximately 171.20 g/mol. The compound features a hydroxylamine functional group attached to a 2-(3-fluorophenyl)ethyl moiety, which enhances its reactivity and selectivity in biological systems.
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is an enzyme that plays a crucial role in the immune response and cancer progression by catalyzing the degradation of tryptophan into kynurenine, thus suppressing T-cell activity. The fluorine atom in the compound is believed to enhance its binding affinity to IDO1, potentially leading to therapeutic benefits in cancer therapy and chronic viral infections .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom significantly influences the compound's biological activity. Studies have shown that halogenation, particularly with fluorinated compounds, increases potency against IDO1. For example, meta monofluorinated analogs demonstrated selective inhibition with potency values around 1 μM for IDO1 compared to higher values for IDO2 and TDO .
Table 1: Structure-Activity Relationship of this compound
| Compound | IDO1 Inhibition (IC50) | Comments |
|---|---|---|
| This compound | ~1 μM | Significant inhibitor |
| Meta monofluorinated analog | ~1 μM | Selective for IDO1 |
| Non-fluorinated analog | >20 μM | Loss of activity |
Case Studies
Several studies have explored the biological effects of this compound:
- Cancer Therapy : In vitro studies demonstrated that the compound effectively inhibited cell growth in various cancer cell lines by targeting IDO1. The inhibition led to increased T-cell proliferation and enhanced immune response against tumor cells .
- Chronic Viral Infections : The ability of this compound to inhibit IDO1 suggests potential applications in treating chronic viral infections where immune suppression plays a critical role .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
